

## TAS-205 Safety and Tolerability in DMD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability profile of TAS-205 (pizuglanstat), an investigational selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, with other therapeutic options for Duchenne muscular dystrophy (DMD). The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in this field.

## **Executive Summary**

Clinical trials of TAS-205 in patients with Duchenne muscular dystrophy have demonstrated a favorable safety and tolerability profile. Across Phase 1, 2, and 3 studies, TAS-205 was generally well-tolerated, with no specific adverse drug reactions identified.[1][2][3][4] The incidence of adverse events in patients receiving TAS-205 was comparable to that of placebo. [1][2][3] This profile is presented in comparison to established and emerging therapies for DMD, including eteplirsen, ataluren, and corticosteroids, for which safety and tolerability are key considerations in treatment decisions.

## **Comparative Safety and Tolerability Profiles**

The following tables summarize the reported adverse events from clinical trials of TAS-205 and comparator DMD therapies.



Table 1: TAS-205 Adverse Events (AEs) in Phase 2

Clinical Trial (NCT02752048)

| Adverse Event                        | Placebo (n=12) | TAS-205 Low Dose<br>(6.67-13.33<br>mg/kg/dose) (n=11) | TAS-205 High Dose<br>(13.33-26.67<br>mg/kg/dose) (n=12) |
|--------------------------------------|----------------|-------------------------------------------------------|---------------------------------------------------------|
| Any AE                               | 10 (83.3%)     | 10 (90.9%)                                            | 11 (91.7%)                                              |
| Nasopharyngitis                      | 5 (41.7%)      | 5 (45.5%)                                             | 4 (33.3%)                                               |
| Vomiting                             | 1 (8.3%)       | 2 (18.2%)                                             | 2 (16.7%)                                               |
| Contusion                            | 1 (8.3%)       | 1 (9.1%)                                              | 2 (16.7%)                                               |
| Fall                                 | 1 (8.3%)       | 2 (18.2%)                                             | 1 (8.3%)                                                |
| Pyrexia                              | 0              | 2 (18.2%)                                             | 1 (8.3%)                                                |
| Upper respiratory tract inflammation | 2 (16.7%)      | 1 (9.1%)                                              | 1 (8.3%)                                                |
| Pharyngitis                          | 1 (8.3%)       | 0                                                     | 2 (16.7%)                                               |
| Influenza                            | 2 (16.7%)      | 0                                                     | 0                                                       |
| Gastroenteritis                      | 1 (8.3%)       | 1 (9.1%)                                              | 0                                                       |
| Bronchitis                           | 0              | 0                                                     | 2 (16.7%)                                               |

Data adapted from a Phase 2, randomized,

double-blind, placebo-

controlled study. All

AEs were reported as

mild or moderate, with

the exception of one

serious case of

asthma in the high-

dose group

considered unrelated

to the treatment.[1][4]



Table 2: Eteplirsen Treatment-Emergent Adverse Events (TEAEs) in a Phase 3, Open-Label Study (PROMOVI)

| Adverse Event                     | Eteplirsen (n=79) |  |
|-----------------------------------|-------------------|--|
| Any TEAE                          | 79 (100%)         |  |
| Headache                          | 15 (19.0%)        |  |
| Vomiting                          | 13 (16.5%)        |  |
| Contusion                         | Not Reported      |  |
| Fall                              | Not Reported      |  |
| Pyrexia                           | Not Reported      |  |
| Nasopharyngitis                   | Not Reported      |  |
| Cough                             | Not Reported      |  |
| Arthralgia                        | ≥10%              |  |
| Rash                              | ≥10%              |  |
| Catheter site pain                | ≥10%              |  |
| Upper respiratory tract infection | ≥10%              |  |

Data from the PROMOVI trial (NCT02255552). Most frequent treatment-related adverse events were headache and vomiting; none led to treatment discontinuation.[5] In a phase 2 clinical study (NCT01396239), adverse drug reactions were reported at a rate at least 25% higher than in the placebo group.[6]

# Table 3: Ataluren Treatment-Emergent Adverse Events (TEAEs) in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (ACT DMD)



| Adverse Event                                                                                                              | Placebo (n=115) | Ataluren (n=115) |
|----------------------------------------------------------------------------------------------------------------------------|-----------------|------------------|
| Any TEAE                                                                                                                   | 97 (84.3%)      | 98 (85.2%)       |
| Vomiting                                                                                                                   | 22 (19.1%)      | 24 (20.9%)       |
| Pyrexia                                                                                                                    | 15 (13.0%)      | 18 (15.7%)       |
| Cough                                                                                                                      | 15 (13.0%)      | 17 (14.8%)       |
| Headache                                                                                                                   | 12 (10.4%)      | 16 (13.9%)       |
| Nasopharyngitis                                                                                                            | 17 (14.8%)      | 13 (11.3%)       |
| Upper respiratory tract infection                                                                                          | 14 (12.2%)      | 11 (9.6%)        |
| Diarrhoea                                                                                                                  | 9 (7.8%)        | 11 (9.6%)        |
| Abdominal pain upper                                                                                                       | 6 (5.2%)        | 10 (8.7%)        |
| Nausea                                                                                                                     | 6 (5.2%)        | 9 (7.8%)         |
| Fall                                                                                                                       | 10 (8.7%)       | 6 (5.2%)         |
| Data from the ACT DMD trial (NCT01826487). Most treatment-emergent adverse events were mild to moderate in severity.[7][8] |                 |                  |

Table 4: Comparison of Most Frequent Treatment-Emergent Adverse Events (TEAEs) for Deflazacort and Prednisone in DMD



| Adverse Event<br>(≥10% in any<br>group) | Placebo (n=50) | Deflazacort 0.9<br>mg/kg/d (n=48) | Deflazacort 1.2<br>mg/kg/d (n=48) | Prednisone<br>0.75 mg/kg/d<br>(n=50) |
|-----------------------------------------|----------------|-----------------------------------|-----------------------------------|--------------------------------------|
| Cushingoid appearance                   | 10 (20%)       | 31 (65%)                          | 36 (75%)                          | 38 (76%)                             |
| Erythema                                | 10 (20%)       | 20 (42%)                          | 25 (52%)                          | 27 (54%)                             |
| Hirsutism                               | 6 (12%)        | 17 (35%)                          | 23 (48%)                          | 31 (62%)                             |
| Weight increased                        | 7 (14%)        | 14 (29%)                          | 16 (33%)                          | 24 (48%)                             |
| Upper respiratory tract infection       | 11 (22%)       | 11 (23%)                          | 11 (23%)                          | 12 (24%)                             |
| Cough                                   | 10 (20%)       | 10 (21%)                          | 11 (23%)                          | 10 (20%)                             |
| Nasopharyngitis                         | 10 (20%)       | 9 (19%)                           | 9 (19%)                           | 11 (22%)                             |
| Headache                                | 6 (12%)        | 8 (17%)                           | 9 (19%)                           | 10 (20%)                             |
| Vomiting                                | 8 (16%)        | 7 (15%)                           | 8 (17%)                           | 7 (14%)                              |
| Pyrexia                                 | 6 (12%)        | 6 (13%)                           | 7 (15%)                           | 8 (16%)                              |
| Fall                                    | 6 (12%)        | 6 (13%)                           | 6 (13%)                           | 6 (12%)                              |

Data from a

randomized,

double-blind,

placebo- and

active-controlled

study.[9][10]

Deflazacort has

been associated

with a greater

risk of cataracts

compared to

prednisone.[11]

## **Experimental Protocols**



#### **TAS-205 Clinical Trials**

- Phase 1 (NCT02246478): A double-blind, randomized, placebo-controlled study to evaluate
  the safety, pharmacokinetics, and pharmacodynamics of single and 7-day repeated oral
  doses of TAS-205 in Japanese DMD patients.[12][13][14] Patients aged 5 to under 16 years
  were enrolled.[13] The study involved dose-escalation steps.[12]
- Phase 2 (NCT02752048): A randomized, double-blind, placebo-controlled study to assess
  the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[1][3]
  Patients were randomized 1:1:1 to receive low-dose TAS-205 (6.67-13.33 mg/kg/dose), high-dose TAS-205 (13.33-26.67 mg/kg/dose), or placebo orally twice daily for 24 weeks.[3] The
  primary endpoint was the change from baseline in the 6-minute walk distance (6MWD).[3]
- Phase 3 (REACH-DMD NCT04587908): A randomized, placebo-controlled, double-blind, and open-label extension study of TAS-205 in ambulatory and non-ambulatory DMD patients.[15] The ambulatory cohort aimed to assess efficacy based on the mean change from baseline to 52 weeks in the time to rise from the floor. The non-ambulatory cohort's primary purpose was to assess the safety of TAS-205 by collecting the incidence of adverse events over 52 weeks.[15]

## **Comparator Clinical Trials**

- Eteplirsen (NCT01396239): A randomized, double-blind, placebo-controlled study in DMD boys aged 7 to 13 years with deletions correctable by skipping exon 51.[16] Patients received weekly intravenous infusions of 30 or 50 mg/kg eteplirsen or placebo for 24 weeks.
   [16] Placebo patients were switched to active treatment at week 25.[16] The primary endpoints were dystrophin-positive fibers and change in 6MWD.[16]
- Ataluren (ACT DMD NCT01826487): A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial in boys aged 7-16 years with nonsense mutation DMD.[7] Patients received ataluren (40 mg/kg per day) or placebo orally three times daily for 48 weeks.[7] The primary endpoint was the change in 6MWD from baseline to week 48.[7]
- Corticosteroids (FOR-DMD NCT01603407): A multi-center, double-blind, parallel-group study comparing three corticosteroid regimens in boys with DMD aged 4-7 years over a period of 36-60 months.[17][18] The regimens were daily prednisone (0.75 mg/kg/day), intermittent prednisone (0.75 mg/kg/day, 10 days on, 10 days off), and daily deflazacort (0.9



mg/kg/day).[17][19] The primary objective was to compare the efficacy of the three regimens. [17]

## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the proposed mechanisms of action for TAS-205 and the comparator therapies.

Mechanism of Action of TAS-205



Click to download full resolution via product page

Mechanism of Action of Eteplirsen





#### Click to download full resolution via product page

#### Mechanism of Action of Ataluren



#### Click to download full resolution via product page

#### Mechanism of Action of Corticosteroids

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ataluren in patients with nonsense mutation Duchenne muscular dystrophy (ACT DMD): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Efficacy and safety of deflazacort vs prednisone and placebo for Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the literature compares prednisone and deflazacort in DMD and favours the latter in the short term, while in the long term their effects are similar Institut de Myologie [institut-myologie.org]
- 12. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase I study of TAS-205 in patients with DMD Institut de Myologie [institutmyologie.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Eteplirsen for the treatment of Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FOR-DMD | Study protocol summary [for-dmd.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]



- 19. FOR-DMD | DMD Hub [dmdhub.org]
- To cite this document: BenchChem. [TAS-205 Safety and Tolerability in DMD: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571709#tas-205-safety-and-tolerability-profile-in-dmd-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com